2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline
Overview
Description
2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro group, and a carboxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a biphenyl derivative is acylated using a carboxyquinoline precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group, with nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) replacing the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and controlled temperature conditions.
Reduction: LiAlH4, typically in anhydrous ether.
Substitution: NaOH, NH3, and aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Reduced forms of the compound.
Substitution: Chloro-substituted derivatives with different nucleophiles.
Scientific Research Applications
2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is unique due to its specific structural features. Similar compounds include:
2-Biphenyl-3-yl-4-biphenyl-4-yl-6-chloro-[1,3,5]triazine: This compound shares the biphenyl and chloro groups but differs in the presence of a triazine ring.
2-Biphenyl-4-yl-6-chloro-4-methoxyquinoline: This compound is similar but has a methoxy group instead of a carboxyl group.
These compounds have distinct properties and applications, highlighting the uniqueness of this compound in scientific research and industrial use.
Biological Activity
2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline (CAS No. 627907-09-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The structure of this compound features a quinoline core substituted with a biphenyl group and a carboxylic acid moiety. The presence of chlorine at the 6-position enhances its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, which suggests that this compound may exhibit antibacterial properties by disrupting bacterial DNA processes .
- Antioxidant Activity : Research indicates that quinoline derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Anticancer Activity : Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells, often through inhibition of histone deacetylases (HDACs) or other cellular pathways involved in cell cycle regulation .
Antibacterial Activity
A study investigated the antibacterial efficacy of various quinoline derivatives, including those structurally related to this compound. The results indicated significant inhibition against several bacterial strains, particularly those resistant to conventional antibiotics. The compound's activity was measured using disc diffusion methods and minimum inhibitory concentration (MIC) assays.
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | E. coli | 15 ± 0.5 | 32 |
Related Quinoline Derivative | S. aureus | 18 ± 0.8 | 16 |
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10 | Apoptosis via HDAC inhibition |
A549 | 12 | Cell cycle arrest at G1 phase |
Case Studies
- Study on Antimicrobial Resistance : A recent study evaluated the effectiveness of novel quinoline derivatives against multidrug-resistant strains of bacteria. The results demonstrated that compounds structurally related to this compound showed enhanced activity against resistant strains, highlighting their potential as lead compounds for drug development .
- Anticancer Research : In a comparative study involving several quinoline derivatives, it was found that the presence of the biphenyl group significantly increased the anticancer activity compared to simpler derivatives. The study concluded that modifications at the C-6 position could be crucial for enhancing biological activity .
Properties
IUPAC Name |
6-chloro-2-(4-phenylphenyl)quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO2/c23-17-10-11-20-18(12-17)19(22(25)26)13-21(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJCKISZAXQGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192100 | |
Record name | 2-[1,1′-Biphenyl]-4-yl-6-chloro-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627907-09-9 | |
Record name | 2-[1,1′-Biphenyl]-4-yl-6-chloro-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627907-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1,1′-Biphenyl]-4-yl-6-chloro-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.